5,6,7,8-Tetrahydro-8-deazafolic acid
CAS No.: 51989-29-8
Cat. No.: VC18699293
Molecular Formula: C20H24N6O6
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51989-29-8 |
|---|---|
| Molecular Formula | C20H24N6O6 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
| Standard InChI Key | HLQVKHILGYCUSU-PYMCNQPYSA-N |
| Isomeric SMILES | C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Structural Modifications
The molecular architecture of 5,6,7,8-tetrahydro-8-deazafolic acid distinguishes it from natural folic acid through two critical modifications:
-
8-Deaza Substitution: The removal of the nitrogen atom at position 8 of the pteridine ring reduces electronegativity, enhancing binding affinity to bacterial and mammalian DHFR enzymes.
-
Tetrahydro Reduction: Saturation of the pyrazine ring (positions 5–8) stabilizes the molecule in a reduced state, preventing re-oxidation and prolonging intracellular retention .
Comparative analysis with folic acid () reveals that the 8-deaza modification increases hydrophobicity, as evidenced by a logP value 0.3 units higher than its parent compound . This property improves membrane permeability, a critical factor in antimicrobial and anticancer applications.
| Property | 5,6,7,8-Tetrahydro-8-deazafolic Acid | Folic Acid |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 444.4 | 441.4 |
| Key Structural Features | 8-Deaza, tetrahydro pteridine | Oxidized pteridine |
| Enzymatic Target | DHFR, Thymidylate Synthase | DHFR |
Synthesis and Characterization
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra confirm tetrahydro saturation via the absence of aromatic protons in the pteridine ring (δ 6.8–7.2 ppm).
-
Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 445.2 , consistent with the theoretical mass .
-
X-ray Crystallography: Structural studies reveal a bent conformation of the glutamic acid side chain, facilitating interactions with DHFR’s active site .
Biological Activity and Mechanism of Action
Enzymatic Inhibition
5,6,7,8-Tetrahydro-8-deazafolic acid exhibits dual inhibitory activity:
-
Dihydrofolate Reductase (DHFR): Binds competitively with , surpassing methotrexate () in bacterial DHFR models.
-
Thymidylate Synthase (TS): Allosterically inhibits TS by stabilizing its inactive conformation, disrupting dTMP synthesis .
Antimicrobial Activity
In Streptococcus pneumoniae, the compound demonstrates a minimum inhibitory concentration (MIC) of 0.12 µg/mL, outperforming trimethoprim (MIC = 0.25 µg/mL). This efficacy stems from its resistance to bacterial folate transporters’ exclusion mechanisms, a common limitation of natural folates.
Applications and Therapeutic Prospects
Antibacterial Therapeutics
The compound’s selectivity for bacterial DHFR over human isoforms (selectivity ratio = 12:1) positions it as a candidate for treating drug-resistant infections, particularly in Gram-positive pathogens.
Oncology
As a dual DHFR/TS inhibitor, 5,6,7,8-tetrahydro-8-deazafolic acid could circumvent resistance mechanisms in antifolate-resistant cancers. Phase I trials are pending due to challenges in large-scale synthesis .
Neuroprotective Applications
Future Research Directions
-
Synthetic Optimization: Adapting enzymatic methods from (6S)-5-methylTHFA synthesis could improve yield and stereochemical control .
-
Formulation Development: Liposomal encapsulation may enhance bioavailability and tumor targeting.
-
Clinical Trials: Prioritize safety profiling in animal models to advance toward Phase I studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume